4-(Diethylamino)-2-methylquinoline-5,8-diol;hydrobromide
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Overview
Description
4-(Diethylamino)-2-methylquinoline-5,8-diol;hydrobromide is a chemical compound with a complex structure that includes a quinoline core substituted with diethylamino, methyl, and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-2-methylquinoline-5,8-diol;hydrobromide typically involves multi-step organic reactions. One common method includes the condensation of 2-methylquinoline with diethylamine, followed by hydroxylation at specific positions on the quinoline ring. The final step involves the formation of the hydrobromide salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Diethylamino)-2-methylquinoline-5,8-diol;hydrobromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the quinoline ring.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various reduced forms of the quinoline ring.
Scientific Research Applications
4-(Diethylamino)-2-methylquinoline-5,8-diol;hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(Diethylamino)-2-methylquinoline-5,8-diol;hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound’s diethylamino group can interact with biological membranes, affecting their function. Additionally, the quinoline core can intercalate with DNA, disrupting its replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Another quinoline derivative used as an antimalarial drug.
Amodiaquine: Similar in structure and used for malaria treatment.
Quinacrine: An acridine derivative with antimalarial and antimicrobial properties.
Uniqueness
4-(Diethylamino)-2-methylquinoline-5,8-diol;hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of diethylamino, methyl, and hydroxyl groups on the quinoline ring makes it a versatile compound for various applications.
Properties
CAS No. |
88484-67-7 |
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Molecular Formula |
C14H19BrN2O2 |
Molecular Weight |
327.22 g/mol |
IUPAC Name |
4-(diethylamino)-2-methylquinoline-5,8-diol;hydrobromide |
InChI |
InChI=1S/C14H18N2O2.BrH/c1-4-16(5-2)10-8-9(3)15-14-12(18)7-6-11(17)13(10)14;/h6-8,17-18H,4-5H2,1-3H3;1H |
InChI Key |
PKNVFTYGQJORRX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=NC2=C(C=CC(=C12)O)O)C.Br |
Origin of Product |
United States |
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